molecular formula C26H21N3O4 B2863332 N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-80-9

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2863332
CAS RN: 877656-80-9
M. Wt: 439.471
InChI Key: BLBMPLSJWKVQQD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide and its derivatives have been utilized in the development of selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, are synthesized with fluorine atoms, enabling their labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This aids in the study of neuroinflammatory processes and microglia activation in the brain (Dollé et al., 2008).

Synthesis and Anticancer Activity

These compounds are also involved in the synthesis of certain derivatives with potential anticancer properties. A study on derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide showed appreciable cancer cell growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).

Development of PET Radiotracers

Further research into pyrazolo[1,5-a]pyrimidines, closely related to this compound, has led to the development of fluoroalkyl- and fluoroalkynyl- analogues for binding the translocator protein 18 kDa (TSPO). These derivatives are significant for creating PET-radiotracers for studying neuroinflammation in vivo (Damont et al., 2015).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated as antimicrobial agents. These new heterocyclic compounds, incorporating motifs like pyrazolo[1,5-a]pyrimidines, have shown potential in antimicrobial applications (Bondock et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(2,5-dimethylphenyl)glycine methyl ester followed by hydrolysis of the ester to yield the final product.", "Starting Materials": [ "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(2,5-dimethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(2,5-dimethylphenyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to yield the corresponding amide intermediate.", "Step 2: Hydrolysis of the ester group in the amide intermediate using sodium hydroxide (NaOH) in water to yield the final product, N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

877656-80-9

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-12-13-17(2)20(14-16)27-22(30)15-28-23-19-10-6-7-11-21(19)33-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

BLBMPLSJWKVQQD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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